molecular formula C7H7N3O2S B056571 Imidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112583-13-8

Imidazo[1,2-a]pyridine-3-sulfonamide

Cat. No. B056571
CAS RN: 112583-13-8
M. Wt: 197.22 g/mol
InChI Key: LWTUEMZJKJCAIY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonamide is a compound with the CAS Number: 112583-13-8 . It is a powder at room temperature and has a molecular weight of 197.22 . It is an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-3-sulfonamide is characterized by a fused nitrogen-bridged heterocyclic compound . The Inchi Code is 1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) and the InChI key is LWTUEMZJKJCAIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-3-sulfonamide is a powder at room temperature . It has a molecular weight of 197.22 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs using this compound .

Antiulcer Agents

Imidazo[1,2-a]pyridine derivatives have been developed for their antiulcer properties . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Anticonvulsant Agents

These compounds have also shown potential as anticonvulsant agents . Their unique chemical structure and varied biological activity make them a vital tool for medicinal chemists .

Antiprotozoal and Anthelmintic Agents

Imidazo[1,2-a]pyridine derivatives have been used as antiprotozoal and anthelmintic agents . They have a broad spectrum of biological activity .

Anticancer Agents

This class of aromatic heterocycles has great potential in the pharmaceutical field, including as anticancer drugs . They have been reported in different technological applications .

Covalent Inhibitors

Imidazo[1,2-a]pyridine has been utilized as a core backbone for the development of covalent inhibitors . A series of novel KRAS G12C inhibitors have been synthesized using this compound .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of inflammation . They possess a broad spectrum of biological activity .

Treatment of Cardiovascular Diseases

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Safety And Hazards

The safety information available indicates that Imidazo[1,2-a]pyridine-3-sulfonamide has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research into the synthesis and potential applications of these compounds .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTUEMZJKJCAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560106
Record name Imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-sulfonamide

CAS RN

112583-13-8
Record name Imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine-3-sulfonamide derivatives as herbicides?

A: Imidazo[1,2-a]pyridine-3-sulfonamide derivatives belong to the sulfonylurea class of herbicides. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibiting ALS ultimately leads to the cessation of plant growth and death, effectively controlling weeds.

Q2: Are there specific weeds that are effectively controlled by imidazo[1,2-a]pyridine-3-sulfonamide derivatives?

A: Research has shown that certain imidazo[1,2-a]pyridine-3-sulfonamide derivatives, like sulfosulfuron (MON-37500), are effective in controlling specific weed species. For example, sulfosulfuron has demonstrated significant control over dandelion (Taraxacum officinale) and quackgrass (Elytrigia repens) []. Another derivative, rimsulfuron, has shown promising results in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops [].

Q3: How does the application method of imidazo[1,2-a]pyridine-3-sulfonamide herbicides affect their efficacy?

A: Studies on rimsulfuron have revealed that the application method can significantly influence its effectiveness in controlling Egyptian broomrape in tomatoes. Applying rimsulfuron as a post-emergence treatment (POST) provided effective control, but the efficacy decreased when pots were topped with charcoal, suggesting soil activity plays a role []. Pre-plant incorporation (PPI) followed by POST applications also provided good control, although some phytotoxicity to tomato plants was observed [].

Q4: Has biodegradation of imidazo[1,2-a]pyridine-3-sulfonamide herbicides been observed, and are there potential benefits?

A: Yes, research has identified a fungus, Trichoderma sp., capable of degrading sulfosulfuron in agricultural soil []. This fungus exhibited growth even in the presence of high sulfosulfuron concentrations and degraded the herbicide through both decarboxylation of the sulfonylurea bridge and hydrolytic cleavage of the sulfonylamide linkage. Utilizing such microorganisms for bioremediation could be a promising strategy for decontaminating soils affected by sulfosulfuron residues.

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